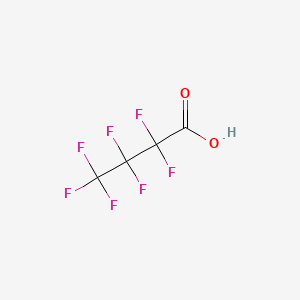

Acide heptafluorobutyrique

Vue d'ensemble

Description

L'acide heptafluorobutyrique, également connu sous le nom d'acide perfluorobutanoïque, est un composé organique de formule chimique C₄HF₇O₂. Il s'agit d'un dérivé perfluoré de l'acide butyrique, caractérisé par le remplacement de tous les atomes d'hydrogène par des atomes de fluor. Ce composé est couramment utilisé comme réactif de couplage ionique en chromatographie liquide haute performance en phase inverse (HPLC) en raison de sa forte acidité et de sa nature hydrophobe .

Applications De Recherche Scientifique

Heptafluorobutyric acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Heptafluorobutyric acid (HFBA) is primarily used as an ion-pairing agent in analytical chemistry, notably in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) . Its primary targets are biomolecules, particularly those with carboxylic acid moieties . The strong acidity of HFBA ensures that these acidic groups remain protonated .

Mode of Action

HFBA interacts with its targets by ensuring that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated . This protonation allows the biomolecule samples to interact with organic solvents in processes such as reverse phase chromatography . The longer alkyl chain of HFBA makes it more hydrophobic than trifluoroacetic acid (TFA), allowing it to be utilized with more hydrophobic samples .

Biochemical Pathways

It is known that hfba is used in the sequencing, synthesis, and solubilizing of proteins and peptides . It is also used as a mobile phase modifier for the enhancement of selectivity in the HPLC analysis of histone proteins .

Pharmacokinetics

It is known that hfba is a strong acid and ion-pairing agent . Its strong acidity and hydrophobic nature due to its long alkyl chain likely influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of HFBA’s action is the enhancement of the selectivity and efficiency of analytical processes such as HPLC and GC/MS . By ensuring the protonation of acidic groups on biomolecules, HFBA allows these molecules to interact with organic solvents, facilitating their analysis .

Action Environment

The action of HFBA can be influenced by environmental factors. For instance, it is recommended to use HFBA only outdoors or in a well-ventilated area . Furthermore, HFBA has been detected in a variety of water sources, leading to concerns for dermal exposure . .

Analyse Biochimique

Biochemical Properties

Heptafluorobutyric acid is a strong acid and an ion-pairing agent . The strong acidity of Heptafluorobutyric acid ensures that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated, and thus the biomolecule samples are able to interact with organic solvents in such processes as reverse phase chromatography .

Cellular Effects

Heptafluorobutyric acid has been found to produce significant increases in liver and kidney weights and alter serum chemistries in murine models . It has also been observed to induce significant increases in draining lymph node B-cells and skin T-cells and neutrophils .

Molecular Mechanism

It has been suggested that Heptafluorobutyric acid induces liver toxicity and alterations of PPAR target genes, suggesting a role of a PPAR pathway .

Temporal Effects in Laboratory Settings

In a murine model, the systemic toxicity of sub-chronic dermal Heptafluorobutyric acid exposure over 15-day or 28-day periods was evaluated . The findings indicate that sustained dermal exposure to Heptafluorobutyric acid induces systemic effects .

Dosage Effects in Animal Models

In animal models, Heptafluorobutyric acid exposure produced significant increases in liver and kidney weights and altered serum chemistries at all exposure levels .

Metabolic Pathways

Currently, there is limited information available on the specific metabolic pathways that Heptafluorobutyric acid is involved in .

Méthodes De Préparation

L'acide heptafluorobutyrique peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la fluoration de dérivés de l'acide butyrique. Le processus implique généralement l'utilisation d'agents fluorants tels que le trifluorure de cobalt (CoF₃) ou le fluor élémentaire (F₂) dans des conditions contrôlées. La réaction est hautement exothermique et nécessite une manipulation prudente pour éviter la décomposition .

Dans les milieux industriels, l'this compound est produit par la fluoruration électrochimique de l'acide butyrique ou de ses esters. Cette méthode implique l'utilisation d'une cellule électrolytique avec un électrolyte contenant du fluor, ce qui entraîne la substitution des atomes d'hydrogène par des atomes de fluor .

Analyse Des Réactions Chimiques

L'acide heptafluorobutyrique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour produire l'anhydride perfluorobutyrique.

Réduction : Les réactions de réduction sont moins courantes en raison de la stabilité de la liaison C-F.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe carboxyle peut être remplacé par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants forts comme le permanganate de potassium (KMnO₄) et les agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄). Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

4. Applications dans la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : En recherche biologique, il est utilisé dans le séquençage et la synthèse des protéines et des peptides.

Médecine : Il est utilisé dans l'analyse de composés pharmaceutiques et dans le développement de nouveaux médicaments.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique principalement sa forte acidité et sa capacité à former des paires d'ions. En HPLC, il interagit avec les analytes pour former des paires d'ions, ce qui améliore leur rétention et leur séparation sur la colonne chromatographique. La nature fluorée du composé contribue également à ses interactions hydrophobes avec les analytes, améliorant la résolution des mélanges complexes .

Comparaison Avec Des Composés Similaires

L'acide heptafluorobutyrique est souvent comparé à d'autres acides carboxyliques perfluorés, tels que :

Acide trifluoroacétique (TFA) : Le TFA est moins hydrophobe que l'this compound en raison de sa chaîne alkyle plus courte.

Acide perfluorooctanoïque (PFOA) : Le PFOA a une chaîne alkyle plus longue et est plus hydrophobe que l'this compound.

L'this compound est unique dans son équilibre entre une forte acidité et une hydrophobie, ce qui le rend particulièrement utile en chimie analytique pour la séparation de mélanges complexes .

Propriétés

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJUNDFVDDCYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7COOH, C4HF7O2 | |

| Record name | PFBA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt) | |

| Record name | Perfluorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059916 | |

| Record name | Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [MSDSonline] | |

| Record name | Perfluorobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-22-4 | |

| Record name | Heptafluorobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12VHZ8L29I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

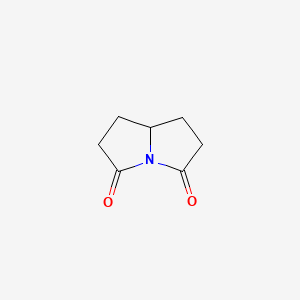

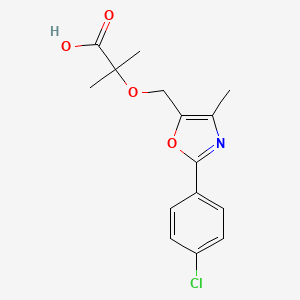

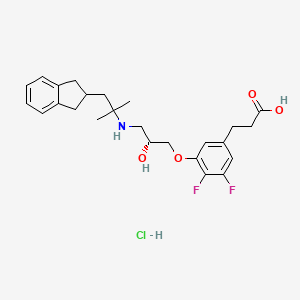

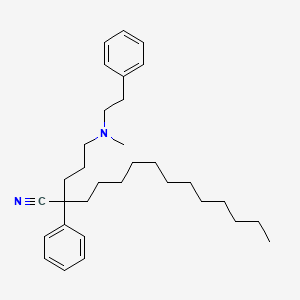

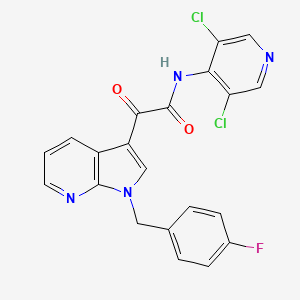

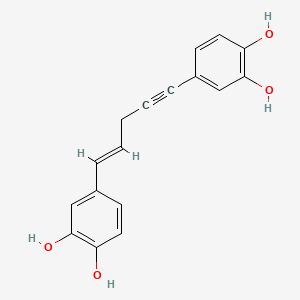

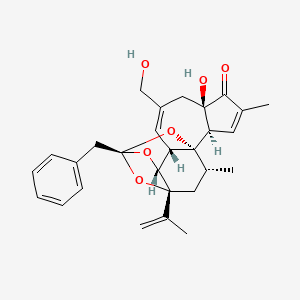

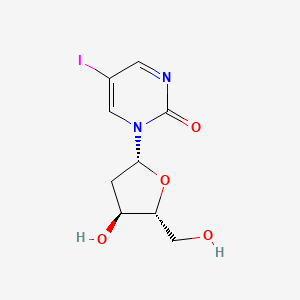

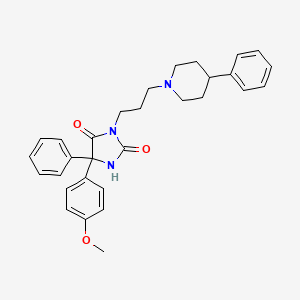

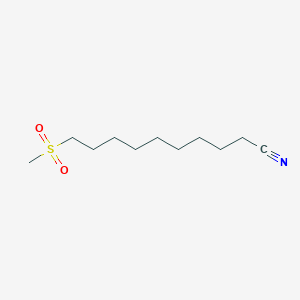

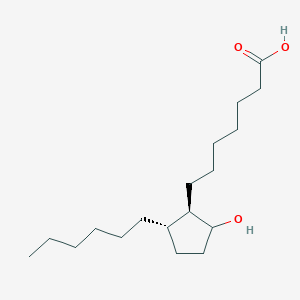

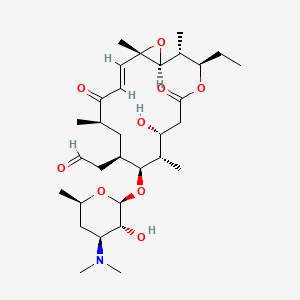

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.